molecular formula C₁₉H₂₆O₁₂S₂ B1146252 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose CAS No. 1638766-68-3

1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose

Cat. No.: B1146252
CAS No.: 1638766-68-3
M. Wt: 510.53
InChI Key:
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Description

1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose is a complex carbohydrate derivative. It is categorized under monosaccharides and glycosides and has the molecular formula C19H26O12S2 with a molecular weight of 510.53. This compound is used as an adenosine receptor antagonist in the preparation of locked nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose involves multiple steps. One of the key steps includes the regioselective 5-O-benzylation followed by acetolysis to afford the furanose intermediate . The reaction conditions typically involve the use of silylated nucleobases and deacetylation processes .

Industrial Production Methods: Industrial production of this compound is carried out under cGMP conditions, ensuring high purity and quality. The production scale can range from kilograms to metric tons, with cleanroom classes ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Types of Reactions: 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include silylated nucleobases, acetylating agents, and deacetylating agents . The reaction conditions often involve specific temperature controls and the use of catalysts to ensure regioselectivity and high yields .

Major Products Formed: The major products formed from these reactions are typically benzylated nucleosides and other modified nucleosides .

Scientific Research Applications

1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose has several scientific research applications:

  • Chemistry : Used in the synthesis of locked nucleic acid (LNA) monomers .
  • Biology : Acts as an adenosine receptor antagonist.
  • Medicine : Explored for its potential in nucleoside-based therapeutics .
  • Industry : Utilized in the production of high-purity nucleosides under cGMP conditions.

Mechanism of Action

The compound exerts its effects by acting as an adenosine receptor antagonist. This involves binding to adenosine receptors and inhibiting their activity, which can influence various biological pathways. The molecular targets include specific adenosine receptors, and the pathways involved are related to nucleoside metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds:

  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
  • 1,2:4,6-Di-O-benzylidene-alpha-D-glucopyranoside
  • 1,6-Di-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose

Uniqueness: 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose is unique due to its specific structure that includes multiple acetyl and mesyl groups, which contribute to its high reactivity and specificity in nucleoside synthesis.

Properties

CAS No.

1638766-68-3

Molecular Formula

C₁₉H₂₆O₁₂S₂

Molecular Weight

510.53

Synonyms

1,2-Di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-ribofuranose;  1,2-Diacetate-4-C-[[(methylsulfonyl)oxy]methyl]-3-O-(phenylmethyl)-_x000B_D-erythro-pentofuranose 5-Methanesulfonate; 

Origin of Product

United States

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